4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt

Übersicht

Beschreibung

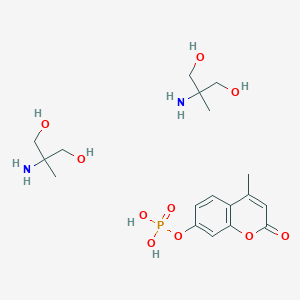

4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt is a fluorogenic substrate commonly used in biochemical assays. This compound is particularly valuable in the detection and quantification of phosphatase activity due to its ability to produce a fluorescent signal upon enzymatic cleavage . The compound’s structure includes a phosphate group attached to a 4-methylumbelliferone moiety, which is further stabilized by the presence of 2-amino-2-methyl-1,3-propanediol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt typically involves the phosphorylation of 4-methylumbelliferone. This process can be achieved using phosphoryl chloride (POCl3) in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent. The resulting 4-methylumbelliferyl phosphate is then reacted with 2-amino-2-methyl-1,3-propanediol to form the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt primarily undergoes hydrolysis reactions catalyzed by phosphatases. Upon enzymatic cleavage, the phosphate group is removed, resulting in the release of 4-methylumbelliferone, which exhibits strong fluorescence .

Common Reagents and Conditions

Reagents: Phosphoryl chloride, pyridine, 2-amino-2-methyl-1,3-propanediol.

Conditions: Anhydrous conditions, controlled temperature, and pH.

Major Products

The major product of the enzymatic reaction is 4-methylumbelliferone, which is highly fluorescent and can be easily detected using fluorometric methods .

Wissenschaftliche Forschungsanwendungen

Applications Overview

-

Enzyme Activity Assays

- 4-MUP-di(AMPD) serves as a sensitive substrate for various phosphatases. It enables researchers to measure enzyme activity in biological samples effectively through fluorometric and UV-spectrophotometric assays . The compound's fluorogenic nature allows for real-time monitoring of enzymatic reactions, making it an essential tool in enzymology.

- Fluorescent Probes

- Biochemical Research

- Drug Development

- Diagnostics

Case Study 1: Enzyme Activity Measurement

A study utilized 4-MUP-di(AMPD) to measure alkaline phosphatase activity in serum samples. The results demonstrated a linear relationship between enzyme concentration and fluorescence intensity, confirming the compound's effectiveness as a substrate in clinical assays.

Case Study 2: Live Cell Imaging

In another research project, scientists employed 4-MUP-di(AMPD) as a fluorescent probe to visualize cellular processes during apoptosis. The compound's fluorescence allowed for the tracking of phosphatase activity changes in real-time, providing insights into the mechanisms of cell death.

Case Study 3: Drug Interaction Studies

A pharmaceutical study explored the interaction between a new drug candidate and various phosphatases using 4-MUP-di(AMPD). The findings indicated that the drug inhibited specific phosphatase activities, suggesting potential therapeutic applications.

Wirkmechanismus

The compound acts as a substrate for phosphatases. When phosphatases cleave the phosphate group from 4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt, 4-methylumbelliferone is released. This molecule fluoresces under UV light, allowing for the quantification of phosphatase activity . The molecular target is the phosphate group, and the pathway involves the hydrolysis reaction catalyzed by the enzyme .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate): A fluorinated analog used for similar purposes but with different excitation/emission maxima.

4-Methylumbelliferyl phosphate: Without the stabilizing 2-amino-2-methyl-1,3-propanediol, used in various assays.

Uniqueness

4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt is unique due to its enhanced stability and solubility provided by the 2-amino-2-methyl-1,3-propanediol moiety. This makes it particularly suitable for use in a wide range of biochemical assays .

Biologische Aktivität

4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt (MUP·2 AMPD) is a fluorescent substrate primarily used in enzyme assays, particularly for phosphatase activity. This compound is notable for its sensitivity and utility in various biochemical applications, making it an important tool in molecular biology and biochemistry.

- CAS Number : 107475-10-5

- Molecular Formula : C₁₀H₉O₆P·2C₄H₁₁NO₂

- Molecular Weight : 466.43 g/mol

- Appearance : White to off-white crystalline powder

- Storage Conditions : Store at -15°C in the dark .

Enzymatic Applications

MUP·2 AMPD serves as a substrate for various phosphatases, which are enzymes that catalyze the removal of phosphate groups from molecules. The compound's fluorescence upon dephosphorylation allows for sensitive detection and quantification of enzyme activity.

- Fluorometric Assays : The compound is utilized in fluorometric assays due to its ability to emit fluorescence when cleaved by phosphatases, making it a valuable tool in enzyme kinetics studies.

- Kinetic Parameters : In studies involving acid phosphatases, MUP has shown specific activities ranging up to 387 units/mg with a Michaelis constant (Km) of approximately 284 µM, indicating its efficacy as a substrate for these enzymes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of MUP·2 AMPD in different contexts:

- Phosphatase Activity Measurement : A study demonstrated the use of MUP as a substrate for measuring tartrate-resistant acid phosphatase (TRAP) activity in Amoeba proteus. The results indicated that divalent cations like Mg²⁺ and Ca²⁺ significantly enhanced TRAP activity, showcasing the substrate's role in enzyme activation .

- Enzyme Inhibition Studies : Research has also explored the inhibition of phosphatase activity using MUP. For instance, the presence of EDTA and EGTA inhibited TRAP electromorphs, while Zn²⁺ was found to reactivate previously inhibited forms, indicating the complex interactions between metal ions and enzyme activity when using MUP as a substrate .

- Bioremediation Applications : The compound has been implicated in studies focusing on bioremediation, where increased phosphatase activity was observed in soil microcosms treated with MUP. This suggests potential applications in enhancing soil health and nutrient cycling through enzymatic activity .

Data Table

| Parameter | Value |

|---|---|

| CAS Number | 107475-10-5 |

| Molecular Formula | C₁₀H₉O₆P·2C₄H₁₁NO₂ |

| Molecular Weight | 466.43 g/mol |

| Specific Activity (TRAP) | 387 units/mg |

| Km (for TRAP) | 284 µM |

| Recommended Storage | -15°C in the dark |

Eigenschaften

IUPAC Name |

2-amino-2-methylpropane-1,3-diol;(4-methyl-2-oxochromen-7-yl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O6P.2C4H11NO2/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;2*1-4(5,2-6)3-7/h2-5H,1H3,(H2,12,13,14);2*6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRZFPYLAVZIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)O.CC(CO)(CO)N.CC(CO)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N2O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.